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Compound of Interest

Compound Name:
2-(4-Phenoxyphenyl)-1-phenyl-1-

ethanone

CAS No.: 27798-40-9

Cat. No.: B1607945 Get Quote

Executive Summary
The molecular formula C20H16O2 (MW: 288.34 g/mol ) represents a chemical space

characterized by high unsaturation (Degree of Unsaturation = 13) and significant aromaticity. In

drug development and materials science, distinguishing between positional isomers and

functional group analogues within this stoichiometry is critical, as they exhibit vastly different

solubility profiles, metabolic stabilities, and biological activities.

This guide provides a definitive framework for the identification, differentiation, and

characterization of the three primary C20H16O2 isomers:

Triphenylacetic Acid (TPAA): A sterically hindered carboxylic acid.

4-Benzhydrylbenzoic Acid: A para-substituted benzoic acid derivative.

Phenyl Diphenylacetate: An ester analogue.

Structural Landscape and Thermodynamic
Properties
The high degree of unsaturation (DoU = 13) in C20H16O2 dictates that these molecules are

predominantly composed of aromatic rings. The arrangement of these rings around the
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oxygenated functional groups drives the physicochemical divergence.

Comparative Isomer Data

Property
Triphenylacetic
Acid (TPAA)

4-
Benzhydrylbenzoic
Acid

Phenyl
Diphenylacetate

CAS Registry 595-91-5 611-95-0 58241-12-6

Structure Type
Tertiary Carboxylic

Acid

Secondary Carboxylic

Acid
Carboxylic Ester

Core Motif
Trityl group attached

to -COOH

Diphenylmethane

attached to Benzoic

Acid

Diphenylacetic acid

esterified with Phenol

Hybridization Quaternary Carbon Methine Carbon Methine Carbon

pKa (Calc) ~3.5 (Acidic) ~4.2 (Acidic)
Neutral (Non-

ionizable)

Melting Point 270–273 °C 164–166 °C 82–84 °C

Solubility
Soluble in basic

aqueous media

Soluble in basic

aqueous media

Insoluble in water;

Soluble in

DCM/EtOAc

Critical Insight: The melting point disparity between TPAA (>270°C) and the ester (<85°C) is a

primary bulk indicator of structural identity. TPAA's high lattice energy results from the

symmetric "propeller" packing of the three phenyl rings.

Analytical Differentiation Strategy
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Distinguishing these isomers requires a multi-modal approach. While mass spectrometry

provides molecular weight confirmation, it is the fragmentation patterns and NMR chemical

shifts that offer definitive proof of structure.

Mass Spectrometry (MS/MS) Profiling
Methodology: Electrospray Ionization (ESI) in Negative Mode (for acids) and Positive Mode (for

esters).

Triphenylacetic Acid (TPAA):

Ionization: Strong

at m/z 287.

Fragmentation: The dominant pathway is the neutral loss of

(44 Da) to form the highly stable triphenylmethyl (trityl) anion (m/z 243). This peak is often
the base peak due to resonance stabilization across three rings.

4-Benzhydrylbenzoic Acid:

Ionization:

at m/z 287.

Fragmentation: Loss of

yields the m/z 243 anion, but secondary fragmentation often shows cleavage at the
benzhydryl bridge, yielding m/z 165 (fluorenyl cation equivalent in positive mode) or m/z
77 (phenyl).

Phenyl Diphenylacetate:

Ionization: Poor in negative mode. Requires ESI+ (

m/z 311).

Fragmentation: Cleavage of the ester bond yields a diphenylacetyl cation (m/z 195) and

loss of phenol (94 Da).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the "gold standard" for differentiating the aliphatic linkage.

TPAA: The central carbon is quaternary.

NMR:No aliphatic protons. Spectrum shows only aromatic multiplets (7.1–7.4 ppm).

NMR: Characteristic quaternary signal at

ppm and carbonyl at

ppm.

4-Benzhydrylbenzoic Acid:

NMR: Distinct methine singlet (

) at

ppm.

NMR: Methine carbon signal at

ppm.

Phenyl Diphenylacetate:

NMR: Methine singlet shifted upfield (

ppm) compared to the acid, plus distinct phenol ring protons.

Experimental Protocol: HPLC Separation
This protocol is designed to separate the free acids from the neutral ester and resolve the two

acidic isomers based on pi-pi interaction differences.

Objective: Isolate and quantify C20H16O2 isomers from a crude reaction mixture.

Materials
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Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6

mm, 3 µm.

Rationale: Phenyl-Hexyl phases provide superior selectivity for aromatic isomers via

stacking interactions compared to standard C18 chains.

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

Mobile Phase B: Acetonitrile (MeCN).

Gradient Method
Equilibration: 40% B for 2 minutes.

Ramp 1: 40% B to 70% B over 15 minutes. (Separates acids based on polarity).

Ramp 2: 70% B to 95% B over 5 minutes. (Elutes neutral ester).

Wash: Hold 95% B for 5 minutes.

Expected Elution Order
4-Benzhydrylbenzoic Acid: (Most polar, elutes first).

Triphenylacetic Acid: (Sterically bulky, slightly more retained due to three rings interacting

with the stationary phase).

Phenyl Diphenylacetate: (Neutral, most hydrophobic, elutes last).

Decision Logic for Identification
The following flowchart illustrates the logical deduction process for identifying an unknown

C20H16O2 sample.
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Unknown Sample
C20H16O2 (MW 288.34)

Solubility Test
(5% NaHCO3)

Insoluble
(Neutral)

Precipitate

Soluble
(Acidic)

Dissolves

Isomer: Phenyl Diphenylacetate
Confirm: Ester C=O in IR (1740 cm-1)

1H NMR Analysis
(Aliphatic Region)

No Aliphatic Protons Singlet ~5.6 ppm

Isomer: Triphenylacetic Acid
Confirm: MS m/z 243 (Trityl)

Isomer: 4-Benzhydrylbenzoic Acid
Confirm: Para-substitution pattern

Click to download full resolution via product page

Figure 1: Decision tree for the structural elucidation of C20H16O2 isomers based on solubility

and NMR spectroscopy.
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To cite this document: BenchChem. [High-Resolution Structural Elucidation and Functional
Profiling of C20H16O2 Isomers]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1607945#molecular-weight-and-formula-c20h16o2-
isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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